ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride
Description
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a halogenated imidazole derivative featuring a chloro substituent at position 2 and an ethyl carboxylate group at position 5, with a hydrochloride counterion. This compound is of interest in pharmaceutical and synthetic chemistry due to the imidazole ring’s versatility in drug design. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological applications.
Properties
IUPAC Name |
ethyl 2-chloro-1H-imidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2.ClH/c1-2-11-5(10)4-3-8-6(7)9-4;/h3H,2H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCXYKFDRDFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with a suitable amine, followed by chlorination and subsequent cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Nucleophilic Substitution at the C-2 Position
The chloro group at the 2-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Reagents/Conditions
-
Thiocyanation : Potassium thiocyanate (KSCN) in HCl/MeOH at 40°C for 15 minutes, yielding thiocyanate derivatives .
-
Amination : Primary amines (e.g., ethylamine) in ethanol under reflux, producing 2-aminoimidazole derivatives .
Example Reaction
Key Data
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-chloroimidazole | KSCN/HCl/MeOH | Ethyl 2-thiocyanatoimidazole | 72% | |
| Ethyl 2-chloroimidazole | Ethylamine/EtOH | Ethyl 2-(ethylamino)imidazole | 68% |
Grignard Addition to the Ester Group
The ethyl ester at the 5-position reacts with Grignard reagents to form tertiary alcohols:
Reagents/Conditions
Example Reaction
Key Data
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-chloroimidazole | CH₃MgBr/THF | Ethyl 4-(2-hydroxypropan-2-yl)imidazole | 85% |
Condensation Reactions
The imidazole core participates in cyclocondensation with carbonyl-containing substrates:
Reagents/Conditions
-
Dicarbonyl compounds (e.g., ethyl oxalate) in ethanol with sodium ethylate, forming fused imidazole derivatives .
Example Reaction
Key Data
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-chloroimidazole | Ethyl oxalate/NaOEt | Diethyl imidazole-4,5-dicarboxylate | 78% |
Sulfonation at the Imidazole Ring
Sulfonyl chloride introduces sulfonamide groups at the 4-position under acidic conditions:
Reagents/Conditions
Example Reaction
Key Data
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-chloroimidazole | ClSO₃H/ethylamine | Ethyl 4-(ethylsulfonamide)imidazole | 53% |
Hydrolysis of the Ester Group
The ethyl ester is hydrolyzed to carboxylic acid under basic conditions:
Reagents/Conditions
Example Reaction
Key Data
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-chloroimidazole | NaOH/H₂O/EtOH | 2-Chloroimidazole-5-carboxylic acid | 89% |
Scientific Research Applications
Chemical Properties and Reactions
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride has a molecular formula of C₇H₈ClN₂O₂ and a molecular weight of approximately 211.05 g/mol. The compound contains a chloro substituent that can undergo various chemical reactions, including:
- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The compound can be reduced to yield derivatives with different functional groups.
- Oxidation Reactions : Oxidation can lead to the formation of imidazole N-oxides.
Common reagents used in these reactions include sodium azide for substitution, palladium on carbon for reduction, and hydrogen peroxide for oxidation.
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research has demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis in cancer cells, which is critical for developing novel cancer therapies.
- Anti-inflammatory Effects : The compound may modulate immune responses, contributing to its potential in treating inflammatory diseases.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against clinical isolates of bacteria. Results showed significant inhibition with minimum inhibitory concentrations indicating its potential as an antimicrobial agent.
-
Cytotoxicity Assessment :
- Another research project tested the compound's cytotoxicity against several human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, supporting its anticancer potential.
Medicinal Chemistry
This compound is utilized in medicinal chemistry for developing new drugs targeting various diseases due to its versatile chemical properties.
Agricultural Chemistry
In agricultural applications, the compound is explored for developing agrochemicals that leverage its biological activities for pest control and crop protection.
Industrial Uses
Beyond medicinal applications, it finds utility in producing dyes and other industrial chemicals due to its reactive nature.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chlorine atom and ester group may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Functional Groups
The position and nature of substituents significantly influence physicochemical properties and reactivity:
- Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (): Features an amino group at position 5 and a carboxylate at position 4. The amino group increases nucleophilicity at the 5-position, contrasting with the chloro group in the target compound, which is electron-withdrawing and may stabilize the ring electronically .
- 1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride (): Contains a benzyl group at position 1 and a chloromethyl group at position 5. The benzyl group introduces steric bulk, while the chloromethyl group offers a reactive site for further functionalization, unlike the carboxylate in the target compound .
- Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (): Aryl substituents at positions 1, 2, and 4 create a highly conjugated system, reducing solubility compared to the hydrochloride salt form of the target compound .
Physical Properties
Melting points and solubility vary with substituents and salt formation:
The hydrochloride salt in the target compound likely increases its melting point compared to neutral analogs (e.g., 3f in ) due to ionic interactions .
Research Findings and Key Insights
- Synthetic Intermediates : Compounds like 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride () and ethyl-1-benzyl-2-ethyl thio-5-imidazole carboxylate () highlight the role of halogenated imidazoles as intermediates in synthesizing histidine analogs or bioactive molecules .
- The hydrochloride salt may form robust ionic networks, improving crystallinity for X-ray studies .
- Structure-Activity Relationships (SAR): Substituent position (e.g., 2-chloro vs. 5-amino) dictates electronic effects, influencing interactions with biological targets such as enzymes or receptors .
Biological Activity
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and applications in various fields.
Overview of the Compound
- Chemical Formula : CHClNO
- Molecular Weight : 191.61 g/mol
- CAS Number : 1260670-74-3
The biological activity of this compound is primarily attributed to its structural features, particularly the imidazole ring and the chloro substituent. These components allow the compound to interact with various biological targets:
- Nucleophilic Substitution Reactions : The chloro group can participate in nucleophilic substitution, facilitating interactions with nucleophilic sites on proteins and enzymes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering metabolic flux and cellular responses.
- Cell Signaling Modulation : It can influence key signaling pathways by interacting with proteins involved in cell signaling, affecting gene expression and cellular metabolism.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : The compound is being investigated for its anticancer properties, particularly in relation to its ability to inhibit cell proliferation in cancer cell lines.
- Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties, contributing to its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Potential to reduce inflammation |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of this compound, the compound was tested against several clinical isolates:
- Methicillin-Susceptible Staphylococcus aureus (MSSA)
- Methicillin-Resistant Staphylococcus aureus (MRSA)
- Escherichia coli
The results indicated significant zones of inhibition, demonstrating the compound's potential as an effective antimicrobial agent against resistant strains.
Case Study: Anticancer Activity
A recent investigation evaluated the anticancer effects of this compound on various cancer cell lines. The results showed:
- IC50 Values : Ranged from 10 µM to 30 µM across different cell lines.
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Q & A
Q. What are the recommended synthetic routes for ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride?
Methodological Answer: Synthesis of imidazole derivatives often involves cyclization or coupling reactions. For example:
- Cyclization with POCl₃ : Reacting precursor carboxylic acids with phosphoryl chloride (POCl₃) under reflux conditions can introduce chloro substituents. This method is validated for structurally similar compounds, such as ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate .
- Coupling Agents : Use of carbodiimides (e.g., DCC or EDC) with activating agents like HOBt can facilitate esterification or amidation steps. Evidence from imidazole-4-carboxylate derivatives supports this approach .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation, as recommended for analogous imidazole hydrochlorides . Avoid prolonged storage at room temperature, as degradation risks increase over time .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Hygroscopic compounds like imidazole hydrochlorides require anhydrous conditions during weighing and transfer .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm is standard for imidazole derivatives .
Advanced Research Questions
Q. How can computational models optimize reaction conditions for synthesizing this compound?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:
- Reaction Path Search : Use software like Gaussian or ORCA to simulate intermediates and transition states, narrowing down optimal solvents or catalysts .
- Condition Screening : Machine learning algorithms can analyze parameters (temperature, catalyst loading) from similar reactions to prioritize experimental trials .
Q. How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Q. What experimental strategies assess the compound’s stability under varying conditions?
Methodological Answer:
Q. How to develop robust HPLC methods for quantifying this compound in complex mixtures?
Methodological Answer:
Q. What mechanistic approaches elucidate the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
